1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide
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Overview
Description
1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H22N4O4 and a molecular weight of 358.3917 . This compound features a piperidine ring, a pyrrolidine ring, and an acetylamino group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine rings. These rings are then functionalized with the acetylamino group and other substituents under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the acetylamino group, using reagents like sodium hydroxide or ammonia
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide stands out due to its unique combination of functional groups and rings. Similar compounds include:
Azithromycin Related Compound H: Features a similar acetylamino group but differs in its overall structure and molecular weight
Other Piperidine Derivatives: These compounds share the piperidine ring but may lack the acetylamino or pyrrolidine components.
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O4/c1-11(23)20-13-2-4-14(5-3-13)22-16(24)10-15(18(22)26)21-8-6-12(7-9-21)17(19)25/h2-5,12,15H,6-10H2,1H3,(H2,19,25)(H,20,23) |
InChI Key |
VIVBFACEYZXQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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